molecular formula C21H26Cl2N2O2S B4628012 1-[(4-butylphenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine

1-[(4-butylphenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine

Cat. No. B4628012
M. Wt: 441.4 g/mol
InChI Key: DBVDPWXOLLBPIM-UHFFFAOYSA-N
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Description

Piperazine derivatives are recognized for their significant therapeutic potential, encompassing a wide range of pharmacological activities such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent applications. The piperazine nucleus, a six-membered ring containing nitrogen, is pivotal in the rational drug design due to its versatility and ability to enhance the medicinal value of molecules through slight modifications in its substitution pattern (Rathi, Syed, Shin, & Patel, 2016).

Synthesis Analysis

The synthesis of piperazine derivatives often involves strategic functionalization of the piperazine ring to achieve desired pharmacological properties. Techniques and methodologies for creating diverse piperazine-based compounds have evolved, focusing on modifications that improve pharmacokinetic and pharmacodynamic profiles. Such modifications have led to the discovery of drug-like elements suitable for various diseases, highlighting the adaptability of the piperazine scaffold in drug discovery processes.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their pharmacological activities. Structural modifications, particularly on the piperazine ring, can significantly affect the molecules' ability to interact with biological targets. The design and rationale behind these modifications are supported by structure-activity relationship (SAR) studies, which assist in identifying potent piperazine-based anti-TB molecules and other therapeutic agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, contributing to their wide range of biological activities. These reactions include N-dealkylation, a process significant for the metabolism of arylpiperazine derivatives used in treating conditions like depression, psychosis, or anxiety. Understanding these metabolic pathways is essential for developing new compounds with improved efficacy and reduced side effects (Caccia, 2007).

Scientific Research Applications

Cytochrome P450 Enzymes and Metabolism

One study identified the enzymes involved in the in vitro oxidative metabolism of a novel antidepressant, showcasing the compound's metabolism through various pathways and the enzymes involved, including CYP2D6, CYP3A4/5, and others, highlighting its potential pharmacokinetic properties (Hvenegaard et al., 2012).

Antiproliferative Activity

A series of sulfonamide-1,2,3-triazole derivatives, including those bearing a piperazine moiety, have demonstrated moderate to good antiproliferative activity against various cancer cell lines, indicating potential as lead compounds for antitumor agents (Fu et al., 2017).

Crystal Structure and Molecular Analysis

Research on the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives has provided insights into their molecular characteristics and interactions, contributing to the understanding of their chemical behavior and potential applications (Kumara et al., 2017).

Antibacterial Activities

The synthesis and evaluation of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have shown promising antibacterial activities, pointing towards potential applications in addressing bacterial infections (Qi, 2014).

Central Pharmacological Activity

Piperazine derivatives have been extensively studied for their central pharmacological activities, including applications as antipsychotic, antidepressant, and anxiolytic drugs. These studies underscore the versatility of piperazine compounds in therapeutic development (Brito et al., 2018).

Anticancer Evaluation

The anticancer activity of polyfunctional substituted 1,3-thiazoles, featuring piperazine substituents, has been explored, with certain compounds demonstrating effectiveness across a broad range of cancer cell lines. This research highlights the potential of piperazine derivatives in cancer therapy (Turov, 2020).

properties

IUPAC Name

1-(4-butylphenyl)sulfonyl-4-[(2,6-dichlorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2N2O2S/c1-2-3-5-17-8-10-18(11-9-17)28(26,27)25-14-12-24(13-15-25)16-19-20(22)6-4-7-21(19)23/h4,6-11H,2-3,5,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVDPWXOLLBPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Butylphenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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